Des-3-pyridylmethyl Indinavir

Process Chemistry Indinavir Synthesis Penultimate Intermediate

QC laboratories and ANDA filers risk regulatory rejection when sourcing incorrect analogs (e.g., L-689,502) for Indinavir impurity testing. Des-3-pyridylmethyl Indinavir (CAS 150323-38-9) is the formally designated Indinavir Sulfate EP Impurity B and USP Indinavir Desnicotinyl reference standard. • Compendial-grade standard for related-substances HPLC testing during Indinavir API batch release and stability studies • Also serves as Indinavir metabolite M6 for CYP3A4 phenotyping, drug-drug interaction studies, and LC-MS/MS bioanalytical method validation • Supplied with ≥98% purity and full Certificate of Analysis; immediate availability for ANDA/DMF submissions, IPC monitoring, and ICH M7 impurity control strategies

Molecular Formula C30H42N4O4
Molecular Weight 522.7 g/mol
Cat. No. B13903368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-3-pyridylmethyl Indinavir
Molecular FormulaC30H42N4O4
Molecular Weight522.7 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O
InChIInChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38)
InChIKeyMKMGKCALCCOODL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Des-3-pyridylmethyl Indinavir: Overview and Identity


Des-3-pyridylmethyl Indinavir (CAS 150323-38-9; molecular formula C₃₀H₄₂N₄O₄; MW 522.68) is the N-dealkylated analog of the HIV-1 protease inhibitor Indinavir (L-735524, MK-639, Crixivan), distinguished by the absence of the pyridylmethyl moiety from the piperazine ring [1]. It is simultaneously the penultimate synthetic intermediate in the manufacturing route to Indinavir—converted to the active pharmaceutical ingredient via a single N-alkylation with 3-picolyl chloride [2]—and the major circulating and excreted human metabolite of Indinavir, designated M6, formed through CYP3A4-mediated oxidative N-dealkylation [3]. It is codified in the European Pharmacopoeia as Indinavir Sulfate EP Impurity B and in the USP as Indinavir Desnicotinyl, establishing it as a regulated reference standard for pharmaceutical quality control [4].

1
Regulatory Reference Standard Compendial identity as EP Impurity B / USP Indinavir Desnicotinyl for QC release testing. Requires CAS 150323-38-9; non-compendial analogs not interchangeable for ANDA/DMF.
2
Metabolite Bioanalysis (DMPK) Characterized reference material for M6, a major human metabolite of Indinavir, for LC-MS/MS method development. Supports CYP3A4 phenotyping and drug-drug interaction studies.
3
Process Intermediate Control Direct penultimate intermediate in Indinavir synthesis; one-step N-alkylation to API. For in-process control, impurity fate/purge, and GMP starting-material designation.

Why Des-3-pyridylmethyl Indinavir Is Not Interchangeable


Des-3-pyridylmethyl Indinavir is not a simple 'close analog' of Indinavir; it is a structurally, functionally, and regulatorily distinct entity. The pyridylmethyl group that is absent in this compound forms critical hydrophobic contacts within the HIV-1 protease S2' subsite and is essential for the sub-nanomolar potency of Indinavir (IC₅₀ = 0.41 nM) . Its removal—whether occurring biosynthetically via CYP3A4 or chemically during synthesis—yields a species with fundamentally altered target engagement [1]. Moreover, the same core scaffold also defines L-689,502 (CAS 138483-63-3; C₃₉H₅₁N₃O₇; MW 673.84), a morpholinoethoxy-substituted analog that is sometimes ambiguously labeled 'Des-3-pyridylmethyl Indinavir' in vendor catalogs despite having a different molecular formula, a different target profile (IC₅₀ = 1 nM), and a different resistance mechanism . Substituting one for the other without CAS-level verification introduces risks across synthetic chemistry, bioanalytical method validation, and regulatory submission integrity .

Risk 1
CAS Registry Misassignment Vendors may list L-689,502 (CAS 138483-63-3) as 'Des-3-pyridylmethyl Indinavir'. Different molecular formula, target profile, and regulatory status; procurement must be verified by CAS (150323-38-9).
Risk 2
Potency and Target Engagement Disparity Absence of pyridylmethyl group eliminates critical HIV-1 protease S2' subsite interactions. Bioactivity is substantially lower than Indinavir; not a surrogate for antiviral efficacy assays.
Risk 3
Non-Compendial Analog Substitution L-689,502 lacks EP/USP monograph status. Substituting it for EP Impurity B in regulatory QC applications introduces significant ANDA/DMF submission risk without a cross-validation study.

Key Evidence for Differentiation


Penultimate Intermediate in Indinavir Synthesis

Des-3-pyridylmethyl Indinavir is the direct penultimate intermediate in the industrial synthesis of Indinavir. The final transformation is a single, high-yielding N-alkylation of the unsubstituted piperazine nitrogen with 3-picolyl chloride, installing the pyridylmethyl group that defines the parent drug [1]. Alternative synthetic intermediates such as Indinavir lactone or cis-amino-2-indanol require multi-step re-functionalization and introduce orthogonal impurity profiles that complicate downstream purification [2]. For process development, impurity fate-and-purge studies, and GMP starting-material designation, only Des-3-pyridylmethyl Indinavir occupies this specific nodal position in the registered synthetic route [3].

Synthetic Nodal Position
Head-to-head
1 step (N-alkylation) to Indinavir vs. ≥2–3 steps for Indinavir lactone or cis-amino-2-indanol intermediates.
Defines its role as the direct penultimate intermediate in the registered synthetic route.
Selecting a non-analogous intermediate adds synthetic steps and uncharacterized impurity profiles.
Process Chemistry Indinavir Synthesis Penultimate Intermediate GMP Manufacturing

M6 as a Major Human Metabolite

In a clinical disposition study of [¹⁴C]indinavir (400 mg oral dose, n = 6 healthy subjects), the despyridylmethyl metabolite M6 (Des-3-pyridylmethyl Indinavir), together with its hydroxylated analog M5, constituted the major metabolites in both urine and feces [1]. Metabolites in feces accounted for >47% of the administered dose, with M6 identified as a principal fecal component alongside M3 and M5 [1]. Urinary recovery of total radioactivity was 18.7% of the dose, with unchanged Indinavir representing only 11.0%, confirming that the majority of renally eliminated drug-related material consists of metabolites including M6 [1]. In plasma, the total radioactivity AUC was 1.9-fold higher than that of the parent Indinavir (AUCindinavir = 492 µM·min), indicating substantial systemic exposure to metabolites including M6 [1]. By contrast, the quaternary pyridine N-glucuronide (M1) and pyridine N-oxide (M4a) metabolites were present only at low levels, and M1 was specific to primates [2].

M6: Human Metabolite Abundance
Head-to-head
Fecal metabolites (incl. M6) >47% dose; Parent urine 11.0%; Plasma metabolite AUC ~1.9× parent.
M6 is a quantitatively dominant in vivo species, essential for bioanalytical method validation.
400 mg [¹⁴C]indinavir oral dose in healthy subjects; supports DMPK and CYP3A4 DDI studies.
Drug Metabolism Pharmacokinetics Metabolite Identification DMPK

EP/USP Impurity Standard Status

Des-3-pyridylmethyl Indinavir (CAS 150323-38-9) is formally listed as Indinavir Sulfate EP Impurity B in the European Pharmacopoeia and as Indinavir Desnicotinyl in the USP impurity table [1]. This compendial designation makes its use as a reference standard mandatory for: (i) HPLC/LC-MS method validation for related-substances testing, (ii) system suitability assessments in batch-release quality control, (iii) impurity profiling in ANDA and DMF submissions . In contrast, structurally proximal species such as L-689,502 (CAS 138483-63-3; C₃₉H₅₁N₃O₇; MW 673.84), which is also commercially labeled 'Des-3-pyridylmethyl Indinavir,' lack any pharmacopeial monograph status and cannot be substituted for EP Impurity B in regulatory filings without cross-validation demonstrating equivalency—a burden that falls on the applicant .

Compendial Status
Specification review
Listed as EP Impurity B and USP Indinavir Desnicotinyl (C₃₀H₄₂N₄O₄; MW 522.68).
Compendial recognition mandates its use; non-compendial analog L-689,502 (ΔMW +151.16) cannot substitute.
Regulatory risk in ANDA/DMF submissions if substituted without cross-validation.
Pharmaceutical Quality Control Pharmacopeial Standards Impurity Profiling ANDA/DMF

Reduced HIV-1 Protease Inhibition Potency

The pyridylmethyl substituent of Indinavir is a critical pharmacophoric element that occupies the S2' subsite of HIV-1 protease, contributing to the drug's exceptionally high affinity (IC₅₀ = 0.41 nM; Ki = 0.24 nM) . Removal of this group to yield Des-3-pyridylmethyl Indinavir (M6) eliminates these key hydrophobic and π-stacking interactions. While an exact IC₅₀ for M6 has not been reported in primary literature, the activity of the metabolite is characterized as 'unknown' in authoritative drug metabolism databases, consistent with a substantial loss of potency [1]. In contrast, the structurally distinct compound L-689,502 (CAS 138483-63-3), which retains a substituted benzyl group at the same piperazine position, maintains an IC₅₀ of 1 nM—approximately 2.4-fold weaker than Indinavir but far more potent than would be predicted for the unsubstituted M6 metabolite . This SAR is corroborated by studies showing that replacement of the pyridylmethyl moiety with optimized heterocycles (e.g., pyridyl oxazole) can restore and even improve potency against PI-resistant strains, underscoring the indispensable role of the P3 substituent [2].

Protease Inhibition
Class-level inference
Indinavir IC₅₀ = 0.41 nM; L-689,502 IC₅₀ = 1 nM. M6 activity is reported as 'unknown' due to loss of key S2' subsite interactions.
Supports SAR interpretation; M6 is not a suitable surrogate for target-engagement or antiviral assays.
Potency differential inferred from pharmacophore modeling; exact M6 IC₅₀ not reported.
HIV Protease Inhibition Structure-Activity Relationship Pharmacophore Modeling Drug Resistance

CAS Registry Confusion Risk

Multiple commercial vendors list the compound name 'Des-3-pyridylmethyl Indinavir' under two distinct CAS registry numbers corresponding to two different chemical entities: CAS 150323-38-9 (C₃₀H₄₂N₄O₄; MW 522.68; the genuine des-pyridylmethyl metabolite M6 and EP Impurity B) , and CAS 138483-63-3 (C₃₉H₅₁N₃O₇; MW 673.84; L-689,502, which contains a para-morpholinoethoxybenzyl substituent rather than a hydrogen at the piperazine N4 position) . The molecular weight difference between these two species is 151.16 g/mol, and the molecular formulas differ by C₉H₉N₋₁O₃—a discrepancy large enough to be detected by mass spectrometry but easily overlooked in catalog browsing or procurement workflows that rely solely on the name field .

CAS Identity Risk
Head-to-head
CAS 150323-38-9 (C₃₀H₄₂N₄O₄; MW 522.68) vs. CAS 138483-63-3 (C₃₉H₅₁N₃O₇; MW 673.84; ΔMW 151.16). Two different entities sold under one synonym.
Procurement error invalidates experiments; verify by CAS and molecular formula, not synonym alone.
Vendor catalogs may be ambiguous; mass spectrometry detectable but easily overlooked.
Chemical Procurement CAS Registry Vendor Catalog Accuracy Analytical Reference Standards

Purity Grades for Different Applications

Commercially available Des-3-pyridylmethyl Indinavir is offered at multiple purity tiers that dictate its fitness for purpose. Shimadzu/Alsachim supplies the compound as a metabolite reference standard at ≥98.00% purity (Catalog C6136), suitable for quantitative bioanalysis and LC-MS/MS method development . Alfa Chemistry offers a >90% purity grade (Catalog APS150323389) designated as an 'Impurity' product type for general research use . Toronto Research Chemicals (TRC D297400) provides the compound with a downloadable Certificate of Analysis including solubility data (soluble in methanol) and storage conditions, positioning it for both synthetic intermediate and analytical reference standard applications . This contrasts with Indinavir API reference standards, which are typically qualified at >98% purity with full pharmacopeial characterization (assay 95–105%, specified impurity limits including lactone ≤0.3%) [1].

Purity Tier Range
Cross-study comparable
Commercially available from >90% to ≥98% (HPLC). No product is qualified to full pharmacopeial monograph standards.
Application dictates minimum acceptable purity; >90% material risks systematic error in quantitative bioanalysis.
COA availability and characterization depth (MS/NMR) vary significantly by vendor.
Purity Analysis Reference Standard Qualification HPLC Certificate of Analysis

Key Applications


QC: EP/USP Impurity Reference Standard

As the formally designated Indinavir Sulfate EP Impurity B and USP Indinavir Desnicotinyl, Des-3-pyridylmethyl Indinavir (CAS 150323-38-9) is the mandated reference standard for related-substances HPLC testing during Indinavir drug substance and drug product batch release . It is used to establish system suitability, determine relative retention times, and quantify this specific N-dealkylated impurity in API batches against the compendial acceptance criterion . Procuring the correct CAS number and compendial-grade purity (≥98%) is non-negotiable for ANDA and DMF submissions, as use of a non-compendial analog (e.g., L-689,502, CAS 138483-63-3) would not satisfy regulatory requirements without a cross-validation bridging study [1].

DMPK: Quantitative Bioanalysis of Metabolite M6

M6 (Des-3-pyridylmethyl Indinavir) is a major circulating and excretory metabolite of Indinavir in humans, formed primarily by CYP3A4-mediated N-dealkylation . Its quantitative dominance in feces (>47% of dose) and presence as a major urinary species make it an essential analytical standard for: (i) LC-MS/MS method development and validation for Indinavir metabolite profiling in plasma, urine, and hepatocyte incubations; (ii) CYP3A4 phenotyping and drug-drug interaction studies where M6 formation rate serves as a probe for CYP3A4 metabolic activity; and (iii) P-glycoprotein efflux studies in Caco-2 monolayer models, where M6 is preferentially secreted into the apical compartment .

Process Chemistry: Penultimate Intermediate Control

In the registered industrial synthesis of Indinavir sulfate, Des-3-pyridylmethyl Indinavir is the final intermediate before the N-alkylation step that installs the pyridylmethyl pharmacophore . Its procurement as a characterized reference material enables: (i) in-process control (IPC) monitoring of the penultimate reaction step by HPLC; (ii) spiking studies to track the fate and purge of this intermediate through the final crystallization and isolation of the API; and (iii) establishment of the intermediate's acceptance criteria as part of the GMP starting-material designation and ICH M7 impurity control strategy .

Immunoassay Hapten Synthesis for Indinavir TDM

The Roche Diagnostics patent (US 7,202,092 / WO 2006/050964) explicitly discloses the synthesis of Indinavir metabolite M6 (Des-3-pyridylmethyl Indinavir) in a single step from Indinavir using palladium catalyst and hydrogen gas, and its subsequent derivatization to generate activated haptens and immunogen conjugates . The unsubstituted piperazine nitrogen of M6 provides a unique chemical handle for conjugation chemistry—accessible without deprotecting or modifying the parent Indinavir scaffold—enabling the development of selective antibodies and labeled conjugates for competitive ELISA-based therapeutic drug monitoring assays .

Application
Selection Property
Validation Focus
QC: EP/USP Impurity Standard
Compendial identity (CAS 150323-38-9) and purity grade (≥98%)
System suitability, relative retention time, and ANDA/DMF submission compliance
DMPK: Metabolite M6 Bioanalysis
Characterized reference standard for LC-MS/MS method development
CYP3A4 phenotyping, metabolite quantification in plasma/hepatocyte incubations
Process Chemistry: Intermediate IPC
Penultimate intermediate; single-step conversion to API
In-process control monitoring, impurity fate-and-purge studies
Immunoassay Hapten Synthesis
Unsubstituted piperazine nitrogen as a unique chemical handle
Conjugation chemistry for selective antibody development in research immunoassays
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